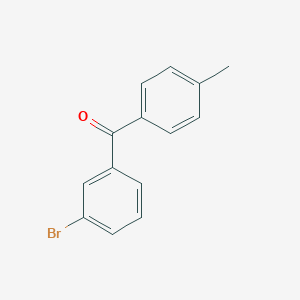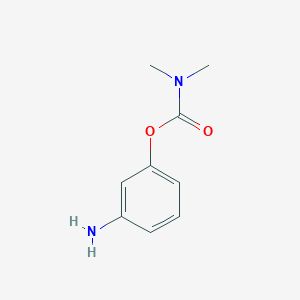
Hydroxy Desmethyl Bosentan
Vue d'ensemble
Description
Hydroxy Desmethyl Bosentan (HDMB) is a novel synthetic compound with a wide range of biological activities. It is a derivative of the natural compound bosentan, which is an active ingredient in several medications used to treat pulmonary arterial hypertension (PAH). HDMB has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, as well as the ability to protect cells from oxidative stress.
Applications De Recherche Scientifique
Traitement de l’hypertension artérielle pulmonaire (HTAP)
Hydroxy Desmethyl Bosentan, en tant que métabolite actif du Bosentan, joue un rôle important dans le traitement de l’HTAP. Il contribue à environ 20 % de l’activité du médicament, offrant une approche thérapeutique en antagonisant les récepteurs de l’endothéline . Cette application est cruciale car l’HTAP est une maladie progressive avec une mortalité élevée, et sa prise en charge efficace peut améliorer considérablement les résultats des patients.
Études pharmacocinétiques
Dans la recherche scientifique, la compréhension de la pharmacocinétique d’un médicament est essentielle. This compound est utilisé dans des études pour évaluer les voies métaboliques et l’élimination du Bosentan. En surveillant la génération de ce métabolite, les chercheurs peuvent déterminer la demi-vie du médicament, sa biodisponibilité et son interaction avec d’autres produits pharmaceutiques .
Surveillance des médicaments
Les taux d’this compound dans le sérum des patients peuvent être mesurés en utilisant la chromatographie liquide-spectrométrie de masse en tandem (LC-MS/MS). Cette méthode est essentielle pour la surveillance routinière des taux de médicaments, assurant l’efficacité thérapeutique et la sécurité chez les patients pédiatriques atteints d’HTAP .
Recherche sur les interactions médicamenteuses
This compound est un outil essentiel pour étudier les interactions médicamenteuses, en particulier lorsqu’il est administré conjointement avec d’autres médicaments qui traitent l’HTAP. Sa présence peut influencer l’efficacité et les effets secondaires d’autres médicaments, ce qui en fait un composé clé dans la recherche sur la polypharmacie .
Développement de méthodes analytiques
Le métabolite est utilisé dans le développement de méthodes analytiques robustes, rapides et fiables pour mesurer les concentrations de médicaments. Cela a des implications pour le diagnostic clinique et la surveillance thérapeutique des médicaments .
Biochimie clinique
En biochimie clinique, this compound est utilisé pour comprendre les interactions biochimiques et les voies impliquées dans le traitement de l’HTAP. Il aide à élucider les mécanismes d’action moléculaire du Bosentan et de ses métabolites .
Études toxicologiques
La recherche sur le profil toxicologique du Bosentan comprend l’étude de ses métabolites comme this compound. Ces études aident à identifier les effets indésirables potentiels et à établir des fourchettes de dosage sûres .
Médecine pédiatrique
Plus précisément, en médecine pédiatrique, les applications d’this compound comprennent la formulation de dosages et de schémas thérapeutiques adaptés à l’âge. Sa pharmacodynamique et sa pharmacocinétique sont étudiées pour adapter les traitements aux enfants atteints d’HTAP .
Mécanisme D'action
Target of Action
Hydroxy Desmethyl Bosentan is a metabolite of Bosentan . Bosentan is a competitive and dual antagonist of endothelin-1 (ET) for the ET A and ET B receptors . These receptors play a crucial role in the regulation of vascular tone and cell proliferation .
Mode of Action
Bosentan, and by extension this compound, works by competitively binding to the ET A and ET B receptors . This prevents the endogenous binding partner, endothelin-1 (ET-1), from binding to these receptors . The Ki values for Bosentan’s interaction with the ET A and ET B receptors are 4.7 nM and 95 nM, respectively .
Biochemical Pathways
The action of this compound affects the endothelin pathway . By blocking the binding of ET-1 to its receptors, Bosentan inhibits the vasoconstrictive and proliferative effects of ET-1 . This leads to vasodilation and a reduction in cell proliferation .
Pharmacokinetics
Bosentan is metabolized in the liver via the cytochrome P450 enzymes CYP2C9 and CYP3A4 to produce this compound . The pharmacokinetics of Bosentan are dose-dependent . A target-mediated drug disposition (TMDD) model has been developed for Bosentan, explaining the non-linearity in its pharmacokinetics and its effect on ET-1 in plasma and urine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could potentially affect the metabolism of Bosentan . Additionally, factors such as the patient’s liver function could also influence the drug’s efficacy and stability .
Safety and Hazards
Hydroxy Desmethyl Bosentan is not for human or veterinary use . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Analyse Biochimique
Biochemical Properties
Hydroxy Desmethyl Bosentan interacts with the endothelin-1 (ET) for the ET A and ET B receptors . It is a competitive and dual antagonist with K i of 4.7 nM and 95 nM in human SMC, respectively .
Cellular Effects
Bosentan, from which this compound is derived, is known to induce cholestatic liver toxicity in humans . It functionally and transcriptionally suppresses the bile salt export pump and alters bile acid levels .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the endothelin-1 (ET) receptors . It acts as a competitive and dual antagonist of these receptors .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are limited. A study on the interaction of Bosentan with another drug, Teneligliptin, showed that a single dose of Bosentan did not affect blood glucose levels in both healthy albino rats and diabetic rats .
Metabolic Pathways
This compound is produced in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 . It is a part of the metabolic pathway of Bosentan .
Transport and Distribution
Bosentan, its parent compound, is mainly eliminated from the body by hepatic metabolism and subsequent biliary excretion of the metabolites .
Subcellular Localization
As it is produced by the cytochrome P450 enzymes in the liver , it is likely to be found in the endoplasmic reticulum where these enzymes are located.
Propriétés
IUPAC Name |
N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O7S/c1-26(2,16-33)17-8-10-18(11-9-17)39(35,36)31-22-21(38-20-7-4-3-6-19(20)34)25(37-15-14-32)30-24(29-22)23-27-12-5-13-28-23/h3-13,32-34H,14-16H2,1-2H3,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCMZWROOURSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401105865 | |
| Record name | 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401105865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253688-62-9 | |
| Record name | 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253688-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 64-1056 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401105865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXY-DEMETHOXYBOSENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM5MDJ6EBL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


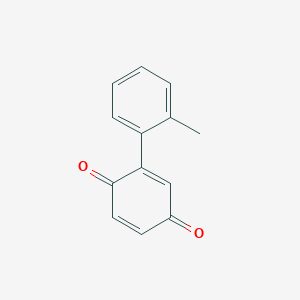
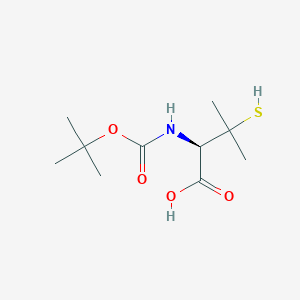
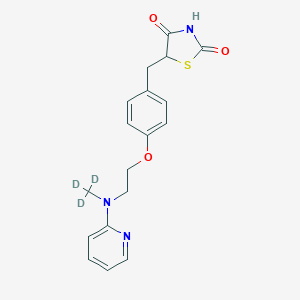


![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B20090.png)
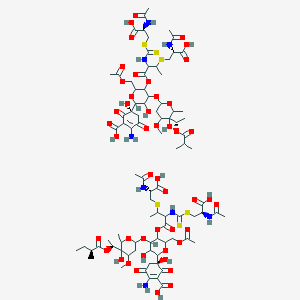

![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B20104.png)
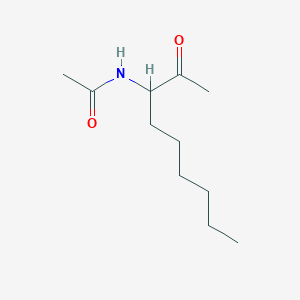
![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)

